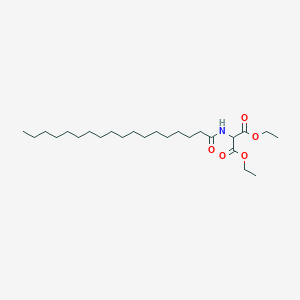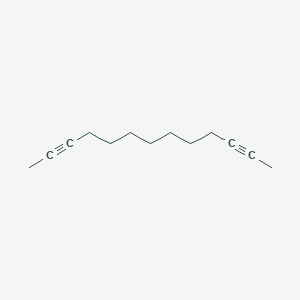![molecular formula C38H47Br2N3 B12588443 4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide CAS No. 467419-13-2](/img/structure/B12588443.png)
4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide is a complex organic compound that belongs to the bipyridinium family. This compound is characterized by its unique structure, which includes a bipyridinium core linked to an acridine moiety through an undecyl chain. The dibromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide typically involves a multi-step process. One common method is the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing aromatic and heterocyclic residues.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in UV-vis absorption spectra.
Substitution: The bipyridinium core can undergo substitution reactions, where different substituents can be introduced to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under conditions that promote nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield reduced bipyridinium derivatives, while substitution reactions produce various substituted bipyridinium compounds.
Aplicaciones Científicas De Investigación
4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide involves its interaction with cellular membranes and redox-active sites. The bipyridinium core undergoes redox reactions, which can generate reactive oxygen species (ROS) that induce cellular damage. Additionally, the acridine moiety intercalates with DNA, disrupting replication and transcription processes, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bipyridine: A simpler bipyridinium compound used in coordination chemistry and as a ligand in metal complexes.
3,3’-Bipyridine: Another bipyridinium isomer with different electronic properties and applications.
N,N’-Dialkyl-4,4’-bipyridinium (Viologens): Widely used in electrochromic devices and molecular machines due to their reversible redox properties.
Uniqueness
4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide is unique due to its combination of a bipyridinium core with an acridine moiety, which imparts distinct electrochemical and biological properties. This makes it particularly valuable in applications requiring both redox activity and DNA interaction.
Propiedades
Número CAS |
467419-13-2 |
|---|---|
Fórmula molecular |
C38H47Br2N3 |
Peso molecular |
705.6 g/mol |
Nombre IUPAC |
9-[11-[4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]undecyl]acridine;dibromide |
InChI |
InChI=1S/C38H47N3.2BrH/c1-2-3-26-40-28-22-32(23-29-40)33-24-30-41(31-25-33)27-16-10-8-6-4-5-7-9-11-17-34-35-18-12-14-20-37(35)39-38-21-15-13-19-36(34)38;;/h12-15,18-25,28-31H,2-11,16-17,26-27H2,1H3;2*1H/q+2;;/p-2 |
Clave InChI |
CCXWTGZIHFQVEC-UHFFFAOYSA-L |
SMILES canónico |
CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCC3=C4C=CC=CC4=NC5=CC=CC=C53.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


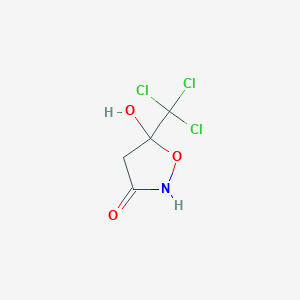
![5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine](/img/structure/B12588373.png)
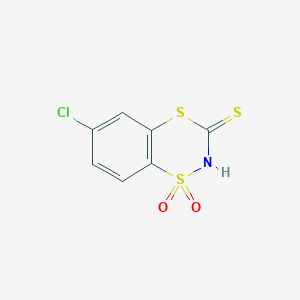
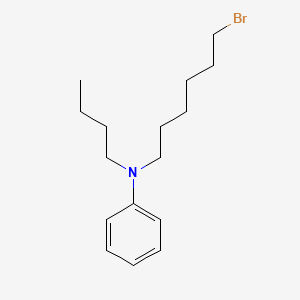
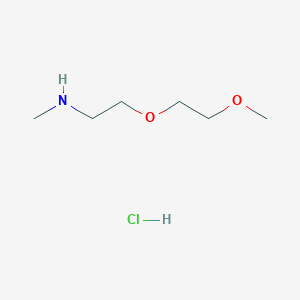
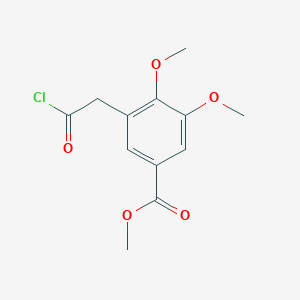
![2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12588398.png)
propanedinitrile](/img/structure/B12588399.png)
![5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole](/img/structure/B12588410.png)
![Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate](/img/structure/B12588411.png)
![1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine](/img/structure/B12588413.png)

